molecular formula C15H17BrN2O2S B2962348 Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 359450-10-5

Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2962348
CAS No.: 359450-10-5
M. Wt: 369.28
InChI Key: GSKKIJXMPJVWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a one-pot condensation of an aldehyde (4-bromobenzaldehyde), a β-ketoester (ethyl acetoacetate), and thiourea under acidic conditions . The compound features a tetrahydropyrimidine core with substituents at key positions:

  • 4-position: A 4-bromophenyl group, contributing steric bulk and electron-withdrawing effects.
  • 1- and 6-positions: Methyl groups, enhancing lipophilicity and influencing ring conformation.
  • 2-position: A thioxo (C=S) group, which enhances metal coordination capabilities compared to oxo (C=O) analogs .
  • 5-position: An ethyl carboxylate ester, critical for solubility and further functionalization .

This compound has been studied for its coordination chemistry with transition metals (e.g., Cu, Pd) due to the thioxo group’s sulfur donor site .

Properties

IUPAC Name

ethyl 6-(4-bromophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2S/c1-4-20-14(19)12-9(2)18(3)15(21)17-13(12)10-5-7-11(16)8-6-10/h5-8,13H,4H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKKIJXMPJVWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)NC1C2=CC=C(C=C2)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate, thiourea, and 4-bromobenzaldehyde. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the pyrimidine ring. The reaction mixture is usually refluxed in ethanol or another suitable solvent to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and antimicrobial agents.

    Biological Studies: The compound is used in studies to investigate its potential biological activities, such as enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the thioxo group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally analogous DHPM derivatives:

Compound Name Substituents (Positions) Key Features Applications/Findings Reference
Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Target) 4-BrPh (4), Me (1,6), S (2), COOEt (5) Thioxo group enhances metal coordination; bromophenyl increases lipophilicity. Precursor for metal complexes (Cu, Pd), hydrazide ligands, and N-alkylated derivatives .
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-FPh (4), p-tolyl (1), S (2), COOEt (5) Fluorine’s electron-withdrawing effect; p-tolyl adds steric bulk. Pharmacological studies (specific activity not detailed); structural analysis via crystallography .
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-CNPh (4), S (2), COOEt (5) Cyano group increases polarity and reactivity. Forms 3D hydrogen-bonded networks (N–H⋯O/S interactions) in crystal lattice; potential for solid-state applications .
Ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (L2) Me (4,6), S (2), COOEt (5) Simplest analog; lacks aryl substituents. Forms stable Cu(I) and Pd(II) complexes; used to study coordination preferences of sulfur vs. carbonyl oxygen .
Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-FPh (4), S (2), COOEt (5) Fluorine’s moderate electronegativity balances lipophilicity and reactivity. Structural analog with improved solubility compared to bromo derivative; no detailed biological data .
Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ph (4), O (2), COOEt (5) Oxo (C=O) instead of thioxo; less metal-binding capability. Used in bromination studies; oxo group reduces coordination utility but enhances hydrogen-bonding in crystals .

Key Comparative Findings

Thioxo vs. Oxo Groups :

  • The thioxo group in the target compound enables stronger metal coordination (e.g., Cu, Pd) compared to oxo analogs . For instance, ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (L2) forms stable complexes with Cu(I) and Pd(II), while oxo derivatives show negligible coordination .
  • Thioxo derivatives exhibit distinct hydrogen-bonding patterns (N–H⋯S) in crystal structures, influencing solubility and crystallinity .

In contrast, the 4-cyanophenyl analog () has higher polarity, favoring solid-state interactions .

Biological and Pharmacological Potential: N-Alkylated derivatives of the target compound (e.g., ethyl 4-(4-bromophenyl)-1-butyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) show moderate anticancer activity in preliminary assays . Compounds with polar substituents (e.g., 4-hydroxyphenyl in ) demonstrate improved aqueous solubility, critical for bioavailability .

Synthetic Flexibility: The target compound’s ethyl carboxylate group allows facile hydrazinolysis to form hydrazide ligands for metal complexes . Bromine at the 4-position enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, a feature absent in fluorine or methyl analogs .

Biological Activity

Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound with significant biological activity, particularly in the context of anticancer research and enzyme inhibition. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse literature sources.

Synthesis

The compound is synthesized through a two-step process involving Biginelli condensation followed by further reactions. The initial reaction combines acetoacetic ether, thiourea, and 4-bromobenzaldehyde at elevated temperatures (120 °C) without a solvent. The second step involves the addition of ethyl chloroacetate to the resulting intermediate under similar conditions. This method yields the compound with high efficiency, often reported at around 90% yield .

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . It has been evaluated against various human cancer cell lines and has shown promising results as a potent inhibitor of topoisomerase II (TopoII) enzymes. TopoII is crucial for DNA replication and repair, making it a significant target in cancer therapy.

  • Inhibition of TopoII : Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo has been reported to inhibit both TopoIIα and TopoIIβ enzymatic activities. This dual inhibition correlates with reduced cell proliferation in cancer cells .
  • Cell Cycle Arrest : The compound has induced G2/M phase cell cycle arrest in various cancer cell lines, leading to apoptosis. For instance, derivatives of similar tetrahydropyrimidine compounds were shown to effectively halt cell cycle progression in MGC-803 cells .

The proposed mechanism involves the competitive inhibition of ATP hydrolysis by TopoII enzymes, which is essential for their activity. By disrupting this process, the compound prevents DNA unwinding and replication, ultimately leading to programmed cell death in malignant cells .

Study on Antiproliferative Activity

A study conducted on several derivatives of tetrahydropyrimidine compounds demonstrated that those with structural similarities to ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo exhibited significant antiproliferative effects across multiple cancer cell lines including MGC-803 (gastric cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Bel-7404 (liver cancer). The findings indicated low cytotoxicity towards normal cells while effectively reducing tumor cell viability .

Toxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo on normal human cell lines. Results indicated a favorable safety profile with low toxicity levels compared to its anticancer efficacy in malignant cells. This selective toxicity is crucial for developing therapeutic agents that minimize damage to healthy tissues .

Summary of Findings

Property Details
Molecular Formula C14H14BrN2O2S
Molecular Weight 319.25 g/mol
Synthesis Yield ~90%
Biological Targets Topoisomerase II α and β
Effects on Cell Cycle Induces G2/M phase arrest
Cytotoxicity Low toxicity in normal cells
Anticancer Efficacy Effective against multiple human cancer cell lines

Q & A

Q. What synthetic methodologies are employed to prepare Ethyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via the Biginelli condensation reaction, optimized for brominated aromatic aldehydes. A typical protocol involves refluxing 4-bromobenzaldehyde (2 mmol), ethyl acetoacetate (2 mmol), thiourea (3 mmol), and NH₄Cl (1 mmol) in acetic acid (10 mL) at 100°C for 8 hours. Post-reaction, the product is isolated by filtration, washed with ethanol/water, and recrystallized from ethanol to obtain single crystals .

Q. How is X-ray crystallography utilized to determine the structural conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. For example, disordered ethyl groups (occupancy 0.7:0.3) are resolved using rigid-bond restraints. The dihydropyrimidinone core adopts a flattened boat conformation, and hydrogen bonds (N–H⋯O/S) stabilize the 3D lattice. Data collection typically uses a Bruker SMART APEXII CCD detector, with absorption corrections (e.g., SADABS) applied .

Advanced Research Questions

Q. How can structural disorder in crystallographic data be resolved during refinement?

Disordered moieties (e.g., ethyl groups) are modeled using split positions with occupancy factors refined to 0.70(7) and 0.30(7). Constraints (e.g., rigid-bond) and isotropic displacement parameter restraints ensure stable refinement. Software like SHELXL allows for PART and SUMP instructions to manage disorder, validated via residual density maps .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?

Intermolecular N–H⋯O (2.89–3.02 Å) and N–H⋯S (3.35 Å) interactions form 1D chains along the c-axis, extended into 3D networks via secondary interactions. These interactions influence melting points, solubility, and stability, critical for designing co-crystals or polymorphs .

Q. How can regioselectivity challenges in Biginelli-derived syntheses be addressed?

Regioselectivity is controlled by substituent electronic effects and catalyst choice. For bromophenyl derivatives, NH₄Cl in acetic acid promotes cyclization at the 4-position. Alternative catalysts (e.g., BF₃·Et₂O) or microwave-assisted synthesis may enhance yield and selectivity .

Q. What strategies validate bioactivity findings for dihydropyrimidinone derivatives?

In vitro assays (e.g., antibacterial screening via MIC tests against S. aureus or E. coli) are paired with computational docking (e.g., AutoDock Vina) to correlate activity with structural features. Calcium channel blocking is assessed via patch-clamp electrophysiology, referencing analogs with IC₅₀ values <10 µM .

Q. How does polymorphism or solvatomorphism affect physicochemical properties?

Polymorphs arise from varying crystallization solvents (e.g., ethanol vs. acetone). Monohydrate forms (e.g., Ethyl 4-(4-hydroxyphenyl)-... monohydrate) exhibit distinct hydrogen-bonding patterns and stability profiles. DSC and PXRD differentiate forms, while solubility studies guide formulation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity across structurally similar analogs?

Variations in substituents (e.g., 4-bromo vs. 4-cyano) alter electronic and steric profiles, impacting target binding. For example, 4-cyanophenyl analogs show enhanced antibacterial activity (MIC 8 µg/mL) compared to bromophenyl derivatives (MIC 16 µg/mL). Cross-validate via dose-response curves and structural activity relationship (SAR) modeling .

Q. Methodological Recommendations

  • Synthesis Optimization : Use NH₄Cl in acetic acid for bromophenyl derivatives; monitor reaction progress via TLC.
  • Crystallography : Employ SHELXL with TWIN/BASF instructions for twinned data.
  • Bioactivity Validation : Pair in vitro assays with molecular dynamics simulations to rationalize activity trends.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.